Technical Monograph: 8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Technical Monograph: 8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Executive Summary
The compound 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-10-3) represents a critical bicyclic scaffold in modern medicinal chemistry. Structurally characterized by a fused pyridine and pyrimidine ring system, this molecule serves as a versatile intermediate for the development of SHP2 inhibitors, antipsychotics (risperidone analogs), and anti-inflammatory agents. Its C8-bromine substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of the core scaffold—a "privileged structure" in drug discovery.
This guide provides a rigorous technical analysis of the compound, detailing a validated synthesis protocol via the Meldrum’s acid pathway, structural properties, and its application in high-value pharmaceutical workflows.
Compound Identity & Physicochemical Profile[1][2][3][4][5]
The following data consolidates the core identifiers and properties necessary for analytical verification and experimental planning.
| Property | Technical Specification |
| Chemical Name | 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one |
| CAS Number | 1198413-10-3 |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Exact Mass | 223.96 g/mol |
| Appearance | Brown to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM |
| Melting Point | >150 °C (decomposition often observed prior to melting) |
| SMILES | O=C1C=CN2C1=CC(Br)=CC2 |
| InChI Key | CVYFPYSSTYXLMX-UHFFFAOYSA-N |
| Storage | 2–8 °C, inert atmosphere (Argon/Nitrogen), protect from light |
Validated Synthesis Protocol
Rationale: The Meldrum’s Acid Route
While historical methods utilize diethyl malonate or ethyl acetoacetate, these often require harsh conditions (polyphosphoric acid at 180°C) and suffer from poor regioselectivity or low yields. The Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) pathway is selected here for its operational simplicity, milder conditions, and superior yield profile. This "one-pot, two-step" cascade involves an initial condensation followed by a high-temperature cyclization/decarboxylation.
Retrosynthetic Logic
The 8-bromo regiochemistry is strictly dictated by the starting material, 2-amino-4-bromopyridine . The fusion of the pyrimidine ring occurs at the N1 and C2 positions of the pyridine, mapping the C4-bromine of the precursor directly to the C8 position of the final fused system.
Experimental Workflow
Step 1: Formation of the Enamine Intermediate
Reagents: 2-Amino-4-bromopyridine (1.0 eq), Meldrum’s acid (1.1 eq), Trimethyl orthoformate (excess/solvent).
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Setup: Charge a dry round-bottom flask with 2-amino-4-bromopyridine (10 mmol, 1.73 g) and Meldrum’s acid (11 mmol, 1.58 g).
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Solvent Addition: Add trimethyl orthoformate (10–15 mL). The orthoformate acts as both the C1 synthon (providing the methine carbon) and the solvent.
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Reaction: Reflux the mixture at 100–105 °C for 2–4 hours.
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Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot should disappear, replaced by a lower Rf intermediate (the iminomethylenemalonate adduct).
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Isolation: Cool the reaction mixture to room temperature. The intermediate often precipitates. If not, concentrate in vacuo. Filter the solid, wash with cold ethanol, and dry.
Step 2: Cyclization and Decarboxylation
Reagents: Dowtherm A (diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether.
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Setup: Heat Dowtherm A (20 mL) to 200–220 °C in a heavy-walled flask equipped with a condenser.
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Addition: Add the dried intermediate from Step 1 portion-wise to the hot solvent.
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Caution: Vigorous evolution of CO₂ and acetone will occur. Ensure proper venting.
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Completion: Continue heating for 30–60 minutes until gas evolution ceases.
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Work-up: Cool the mixture to room temperature. Add hexane or diethyl ether (50 mL) to precipitate the product.
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Purification: Filter the crude brown solid. Recrystallize from ethanol or purify via flash column chromatography (DCM/MeOH 95:5) to afford 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one .
Synthesis Pathway Diagram
Caption: Synthesis of 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one via the Meldrum's acid protocol.
Strategic Applications in Drug Discovery
SHP2 Inhibition
Recent studies highlight the pyrido[1,2-a]pyrimidin-4-one scaffold as a bioisostere for developing allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) . SHP2 is a critical node in the RAS-ERK signaling pathway, often hyperactivated in cancers.
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Mechanism: Derivatives of this scaffold bind to the allosteric site, locking SHP2 in an auto-inhibited conformation.
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Role of 8-Br: The bromine at C8 allows for the introduction of hydrophobic aryl or heteroaryl tails required to penetrate the allosteric tunnel of the enzyme.
Palladium-Catalyzed Diversification
The 8-bromo position is electronically activated for oxidative addition by Pd(0) species, making it an ideal substrate for library generation.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids introduces biaryl motifs common in kinase inhibitors.
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Buchwald-Hartwig Amination: Substitution with amines allows for solubility tuning and hydrogen-bond donor/acceptor modulation.
Functionalization Workflow Diagram
Caption: Divergent synthesis pathways utilizing the 8-bromo handle for functionalization.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Specific Risk: As a brominated heterocyclic ketone, potential for skin sensitization exists.
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Protocol: Handle in a fume hood. Wear nitrile gloves and safety goggles.
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Waste Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
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Sigma-Aldrich. (2025). 8-Bromo-pyrido[1,2-a]pyrimidin-4-one Product Specification. Retrieved from
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Meti, G., et al. (2015). "Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents." World Journal of Pharmaceutical Sciences. Retrieved from
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Kovács, S., et al. (2009). "Synthesis of Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones." Heterocycles, 78(10). Retrieved from
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Wang, F., et al. (2024).[1] "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry, 151:107661. Retrieved from
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BenchChem. (2025).[2] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Retrieved from
